![molecular formula C13H10N4O B12914470 1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one CAS No. 825633-30-5](/img/structure/B12914470.png)
1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of the triazolo-pyrimidine moiety is known to impart various pharmacological properties, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone typically involves the formation of the triazolo-pyrimidine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
化学反応の分析
Types of Reactions
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes and receptors, modulating pathways involved in cell proliferation, apoptosis, and signal transduction . The compound’s ability to bind selectively to these targets underlies its pharmacological effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but differ in the position of nitrogen atoms.
Quinazolinone derivatives: Contain a similar triazolo-pyrimidine moiety and exhibit antimicrobial activity.
Uniqueness
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group
特性
CAS番号 |
825633-30-5 |
|---|---|
分子式 |
C13H10N4O |
分子量 |
238.24 g/mol |
IUPAC名 |
1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H10N4O/c1-9(18)10-2-4-11(5-3-10)12-6-7-14-13-15-8-16-17(12)13/h2-8H,1H3 |
InChIキー |
OUGJJLVSNGDRGX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=NC3=NC=NN23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)
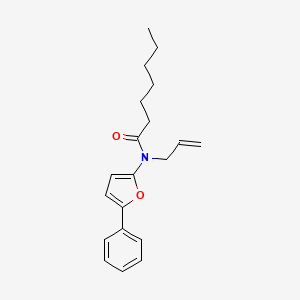
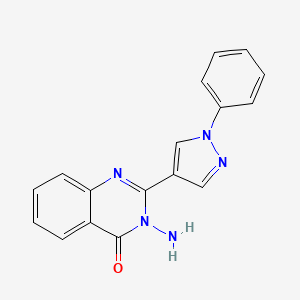

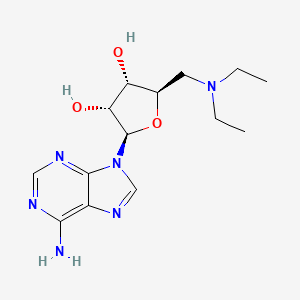
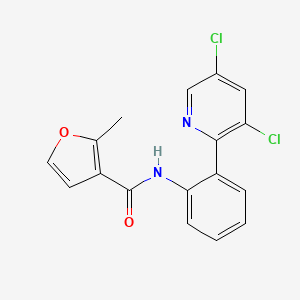
![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)

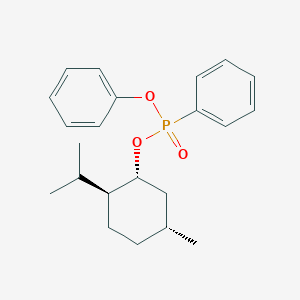
![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)
![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
